
1-Bromo-3-(2,2-dibromoethenyl)-5-fluorobenzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Bromo-3-(2,2-dibromovinyl)-5-fluorobenzene is an organic compound that belongs to the class of halogenated aromatic compounds It is characterized by the presence of bromine, fluorine, and vinyl groups attached to a benzene ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-Bromo-3-(2,2-dibromovinyl)-5-fluorobenzene typically involves the bromination of 3-(2,2-dibromovinyl)-5-fluorobenzene. This can be achieved through the following steps:
Starting Material: 3-(2,2-dibromovinyl)-5-fluorobenzene.
Bromination: The starting material is treated with bromine (Br2) in the presence of a suitable solvent such as carbon tetrachloride (CCl4) or chloroform (CHCl3). The reaction is typically carried out at room temperature or slightly elevated temperatures.
Isolation: The product, 1-Bromo-3-(2,2-dibromovinyl)-5-fluorobenzene, is isolated by standard purification techniques such as recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of 1-Bromo-3-(2,2-dibromovinyl)-5-fluorobenzene may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions can enhance the efficiency and scalability of the synthesis.
化学反应分析
Types of Reactions
1-Bromo-3-(2,2-dibromovinyl)-5-fluorobenzene can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The vinyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The compound can be reduced to form the corresponding alkane derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles such as sodium amide (NaNH2) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst.
Major Products Formed
Substitution: Formation of substituted derivatives such as 1-amino-3-(2,2-dibromovinyl)-5-fluorobenzene.
Oxidation: Formation of 1-bromo-3-(2,2-dibromovinyl)-5-fluorobenzaldehyde or 1-bromo-3-(2,2-dibromovinyl)-5-fluorobenzoic acid.
Reduction: Formation of 1-bromo-3-(2,2-dibromoethyl)-5-fluorobenzene.
科学研究应用
1-Bromo-3-(2,2-dibromovinyl)-5-fluorobenzene has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound can be used in the development of pharmaceuticals, particularly in the design of new drugs with potential therapeutic effects.
Materials Science: It can be used in the synthesis of novel materials with unique electronic or optical properties.
Biological Studies: The compound can be used as a probe to study biological processes and interactions at the molecular level.
作用机制
The mechanism of action of 1-Bromo-3-(2,2-dibromovinyl)-5-fluorobenzene depends on its specific application. In medicinal chemistry, for example, the compound may interact with specific molecular targets such as enzymes or receptors, leading to modulation of their activity. The presence of halogen atoms can enhance the compound’s binding affinity and selectivity towards its target.
相似化合物的比较
Similar Compounds
1-Bromo-3-(2,2-dibromovinyl)-5-methylbenzene: Similar structure but with a methyl group instead of a fluorine atom.
1-Bromo-3-(2,2-dibromovinyl)-5-chlorobenzene: Similar structure but with a chlorine atom instead of a fluorine atom.
1-Bromo-3-(2,2-dibromovinyl)-5-iodobenzene: Similar structure but with an iodine atom instead of a fluorine atom.
Uniqueness
1-Bromo-3-(2,2-dibromovinyl)-5-fluorobenzene is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. Fluorine atoms are known to enhance the metabolic stability and lipophilicity of organic compounds, making them valuable in drug design and development.
属性
分子式 |
C8H4Br3F |
|---|---|
分子量 |
358.83 g/mol |
IUPAC 名称 |
1-bromo-3-(2,2-dibromoethenyl)-5-fluorobenzene |
InChI |
InChI=1S/C8H4Br3F/c9-6-1-5(3-8(10)11)2-7(12)4-6/h1-4H |
InChI 键 |
JIYVMXUZEQGQHS-UHFFFAOYSA-N |
规范 SMILES |
C1=C(C=C(C=C1F)Br)C=C(Br)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![cyclopenta-1,3-diene;dicyclohexyl-[(1R)-1-(2-dicyclohexylphosphanylcyclopenta-1,4-dien-1-yl)ethyl]phosphane;iron(2+)](/img/structure/B13902866.png)
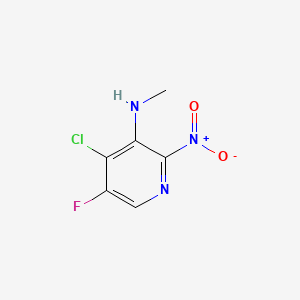
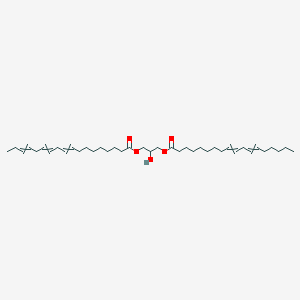

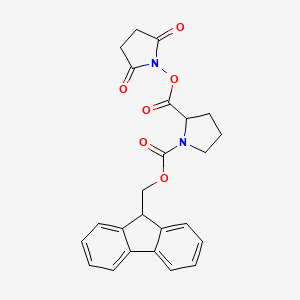
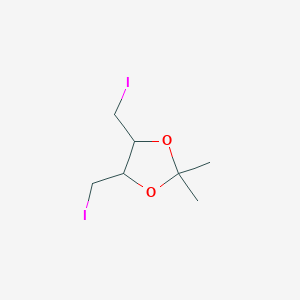

![Diethyl 2-[[(6-chloro-3-pyridyl)amino]methylene]propanedioate](/img/structure/B13902907.png)
![4-Methoxy-2-azaspiro[4.4]nonane](/img/structure/B13902915.png)
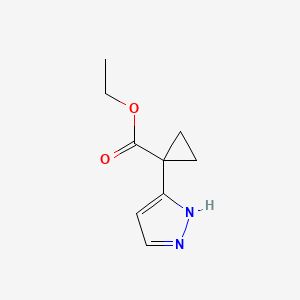

![tert-butyl N-[(2S)-2-amino-2-cyclopropyl-ethyl]carbamate](/img/structure/B13902923.png)

![2-[2-(4-Chlorophenyl)-5-methyl-1,3-oxazol-4-yl]acetonitrile](/img/structure/B13902934.png)
